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molecular formula C9H12INO2 B179668 4-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide CAS No. 10129-59-6

4-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide

Cat. No. B179668
M. Wt: 293.1 g/mol
InChI Key: SFWONOUKADVLTA-UHFFFAOYSA-M
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Patent
US07678796B2

Procedure details

Isonicotinic acid ethyl ester (5 g, 33 mmol), was dissolved in ethanol (40 mL). Methyl iodide (4.13 mL, 66.1 mmol) was added and the clear solution was stirred overnight at 60° C. The resulting mixture was evaporated to yield a red/orange solid, which was determined by 1H NMR and thin-layer chromatography (TLC) to be the title product in quantitative yield. The crude mixture was used directly in the following reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)[CH3:2].[CH3:12][I:13]>C(O)C>[I-:13].[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[CH:7][N+:8]([CH3:12])=[CH:9][CH:10]=1)=[O:11])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C1=CC=NC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the clear solution was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a red/orange solid, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C(C)OC(=O)C1=CC=[N+](C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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